molecular formula C15H18BrNO B5210715 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B5210715
M. Wt: 308.21 g/mol
InChI Key: OCVCDJGUHYLXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as BRD6897, is a small molecule inhibitor that has been extensively studied for its potential applications in the field of drug discovery. This compound has been found to have a high affinity for a specific target protein, making it a promising candidate for the development of new drugs. In

Mechanism of Action

3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is a selective inhibitor of BRD4, which is a member of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a key role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. Inhibition of BRD4 by 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one disrupts this process, leading to downregulation of genes involved in disease pathogenesis. The precise mechanism of action of 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is still being investigated, but it is thought to involve the disruption of protein-protein interactions between BRD4 and other transcriptional regulators.
Biochemical and Physiological Effects
3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer, 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been found to inhibit the growth and proliferation of cancer cells by downregulating the expression of oncogenes and upregulating the expression of tumor suppressor genes. In inflammation, 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage. In cardiovascular disease, 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been found to have protective effects on the heart, reducing the risk of heart failure and improving cardiac function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is its high selectivity for BRD4, which makes it a valuable tool for investigating the role of this protein in disease pathogenesis. The compound has also been optimized for high yield and purity, making it a reliable compound for research purposes. However, one limitation of 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is its relatively low potency compared to other BET inhibitors, which may limit its usefulness in certain applications. Additionally, the mechanism of action of 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is still being investigated, which may limit its potential applications until more is known about how it works.

Future Directions

There are numerous future directions for research on 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is the development of more potent and selective BET inhibitors, which could have even greater therapeutic potential. Another area of interest is the identification of new drug targets that could be modulated by 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one or other BET inhibitors. Finally, there is a need for more studies to investigate the safety and efficacy of 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one in animal models and human clinical trials, which will be critical for its eventual use as a therapeutic agent.

Synthesis Methods

The synthesis of 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one involves several steps, including the reaction of 4-bromo-3-methylphenylamine with 2-cyclohexen-1-one, followed by the addition of methylmagnesium bromide and the subsequent reaction with 2,2-dimethylpropanal. The final product is obtained after purification by column chromatography. The synthesis of 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been optimized for high yield and purity, making it a reliable compound for research purposes.

Scientific Research Applications

3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been extensively studied for its potential applications in the field of drug discovery. The compound has been found to have a high affinity for a specific target protein, the bromodomain-containing protein 4 (BRD4), which plays a key role in the regulation of gene expression. Inhibition of BRD4 has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammation, and cardiovascular disease. 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been used in numerous studies to investigate the role of BRD4 in disease pathogenesis and to identify new drug targets.

properties

IUPAC Name

3-(4-bromo-3-methylanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO/c1-10-6-11(4-5-14(10)16)17-12-7-13(18)9-15(2,3)8-12/h4-7,17H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVCDJGUHYLXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=CC(=O)CC(C2)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-3-methylanilino)-5,5-dimethylcyclohex-2-en-1-one

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